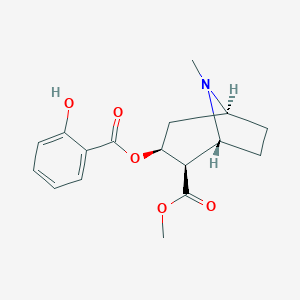

2'-Hydroxycocaine

Description

Structure

2D Structure

Properties

CAS No. |

89339-17-3 |

|---|---|

Molecular Formula |

C17H21NO5 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

methyl (1R,2R,3S,5R)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C17H21NO5/c1-18-10-7-8-12(18)15(17(21)22-2)14(9-10)23-16(20)11-5-3-4-6-13(11)19/h3-6,10,12,14-15,19H,7-9H2,1-2H3/t10-,12-,14+,15-/m1/s1 |

InChI Key |

PEISRHQJLATJPJ-WAZAZEMKSA-N |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3O)C(=O)OC |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3O)C(=O)OC |

Synonyms |

Cocaine metabolite; o-hydroxy Cocaine; ortho-hydroxy Cocaine; Salicylmethylecgonine |

Origin of Product |

United States |

Foundational & Exploratory

2'-Hydroxycocaine: An In-depth Technical Guide to a Key Cocaine Metabolite

Introduction

2'-Hydroxycocaine (ortho-hydroxycocaine), also known by its chemical name salicylmethylecgonine, is a tropane derivative that serves as both a synthetic analogue and a physiologically active metabolite of cocaine.[1][2][3] Its formation in the body is a key indicator of cocaine ingestion, making it a crucial analyte in forensic toxicology and clinical chemistry. Unlike major metabolites such as benzoylecgonine, which can be present as contaminants, this compound and its isomers, meta- and para-hydroxycocaine, are considered more reliable biomarkers of active drug use.[4][5][6][7] This document provides a comprehensive technical overview of this compound, covering its biochemical formation, pharmacological potency, analytical detection methods, and significance in distinguishing genuine consumption from external contamination.

Biochemical Pathways and Metabolism

Cocaine undergoes extensive metabolism in the human body, primarily in the liver. While the main metabolic routes involve hydrolysis to form benzoylecgonine (BE) and ecgonine methyl ester (EME), a minor but significant pathway is aromatic hydroxylation.[8][9][10] This reaction is catalyzed by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4, which introduces a hydroxyl group onto the benzoyl ring of the cocaine molecule.[4][11] This process results in the formation of three positional isomers: this compound (o-hydroxycocaine), 3'-hydroxycocaine (m-hydroxycocaine), and 4'-hydroxycocaine (p-hydroxycocaine).[8][9][10]

The detection of these hydroxylated metabolites, particularly in hair samples, is a cornerstone for differentiating between the systemic absorption of cocaine and passive environmental exposure.[4][7]

Pharmacological Effects and Potency

This compound is not an inactive byproduct; it is a pharmacologically active metabolite with significantly greater potency than its parent compound, cocaine.[1][3] In vitro studies have demonstrated its enhanced binding affinity for monoamine transporters, which are the primary targets of cocaine's psychoactive effects. The introduction of the hydroxyl group at the 2' position leads to a marked increase in binding to the dopamine transporter (DAT) and an even more substantial increase in affinity for the norepinephrine transporter (NET).[1]

This heightened potency also translates to increased behavioral stimulation in animal models.[1] Administration of p-hydroxycocaine to mice has been shown to significantly increase locomotor activity, with effects comparable to or greater than cocaine itself.[12]

Data Presentation: Comparative Binding Affinity

The following table summarizes the in vitro binding potency of this compound relative to cocaine for the key monoamine transporters.

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Cocaine | Baseline | Baseline | Baseline |

| This compound | ~10-fold increase in potency | ~52-fold increase in affinity | ~4-fold increase in affinity |

Source: Data compiled from Singh S, et al. (1997, 2000).[1]

Analytical Detection and Differentiation of Ingestion from Contamination

The primary application of detecting this compound and its isomers is in forensic hair analysis to confirm drug ingestion.[7] While cocaine and benzoylecgonine can be found in hair as a result of external contamination (e.g., from smoke or dust), the presence of hydroxylated metabolites is strong evidence of systemic exposure, as they are formed within the body and subsequently incorporated into the growing hair shaft from the bloodstream.[4][5][6]

However, several challenges complicate this interpretation:

-

Presence in Street Cocaine: Low levels of hydroxycocaine isomers can be present as byproducts in illicit cocaine samples.[5][13][14]

-

Cosmetic Treatments: Exposure of cocaine-contaminated hair to peroxide-containing products can artificially form ortho-hydroxycocaine, though not typically the para- and meta- isomers.[15][16][17][18]

To address these issues, toxicological laboratories have established criteria based on the concentration ratios of metabolites to the parent drug. The presence of para- or meta-hydroxycocaine at a ratio greater than 0.05% of the cocaine concentration is a proposed indicator of ingestion.[7]

Data Presentation: Quantitative Analysis in Hair and Seized Samples

| Analyte Ratio | Contaminated Hair Samples (Median %) | Cocaine User Hair Samples (Median %) | Seized Street Cocaine (Max %) | Proposed Cutoff for Ingestion |

| p-OH-Cocaine / Cocaine | 0.013% | 0.538% | 0.025% - 0.04% | > 0.05% |

| m-OH-Cocaine / Cocaine | 0.018% | Not specified | 0.052% - 0.09% | > 0.05% |

Source: Data compiled from multiple forensic studies.[13][14][15][19][20]

Data Presentation: Analytical Method Parameters

The following table outlines typical parameters for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of hydroxycocaines in hair.

| Parameter | Value |

| Limit of Detection (LOD) | 0.02 ng / 10 mg hair |

| Limit of Quantification (LOQ) | 0.02 ng / 10 mg hair |

| Linearity Range | 0.02 - 10 ng / 10 mg hair |

| Extraction Recovery | > 80% |

| Precision | < 15% |

| Accuracy | > 95% |

Source: Data compiled from validated analytical methods.[21][22]

Experimental Protocols

Protocol: Analysis of Hydroxycocaines in Hair by LC-MS/MS

This protocol outlines a standard procedure for the detection and quantification of this compound and its isomers in hair samples.

1. Sample Preparation:

-

Decontamination/Washing: Wash approximately 20-50 mg of hair sequentially with isopropanol followed by multiple rinses with a phosphate buffer or water to remove external contaminants. Dry the sample thoroughly.[15]

-

Pulverization: Finely mince or pulverize the washed and dried hair to increase the surface area for extraction.

-

Extraction: Incubate the pulverized hair in a methanol or other suitable organic solvent solution, often with sonication, for several hours or overnight to extract the analytes from the hair matrix.

-

Purification: Centrifuge the extract and transfer the supernatant to a clean tube. Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution. For ultra-sensitive analysis, a Solid Phase Extraction (SPE) step using a Strata-X-C column or similar may be employed for further cleanup and concentration.[22]

2. Chromatographic Conditions:

-

System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[21][23]

-

Column: A C18 or Biphenyl reversed-phase column (e.g., Kinetex core-shell Biphenyl) is typically used for good separation of the isomers.[22]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B is used to separate the analytes.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

-

System: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+).[22]

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.[21][22]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its deuterated internal standard. For hydroxycocaine (m/z 320.2), common product ions might be monitored.

-

Source Parameters:

-

IonSpray Voltage: ~4500 V

-

Temperature: ~600 °C

-

Curtain Gas: ~30 psi

-

Collision Gas: Medium

-

Conclusion

This compound and its isomers are pivotal minor metabolites for the forensic confirmation of cocaine use. With a pharmacological potency that exceeds the parent drug, its biological role is significant. The development of sensitive and specific analytical methods, primarily LC-MS/MS, has enabled its detection at trace levels in complex matrices like hair. By using established quantitative ratios to differentiate between ingestion and external contamination, this compound serves as a reliable and indispensable biomarker for researchers, forensic scientists, and drug development professionals, providing definitive evidence of cocaine consumption.

References

- 1. Salicylmethylecgonine - Wikipedia [en.wikipedia.org]

- 2. 2’-hydroxy Cocaine - Cayman Chemical Forensics [bioscience.co.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. No Excuses: Why Hydroxycocaine Rules Out Passive Cocaine Exposure | AttoLife [attolife.co.uk]

- 5. Determination of hydroxy metabolites of cocaine from hair samples and comparison with street cocaine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Cocaine Metabolites in Hair - ChemistryViews [chemistryviews.org]

- 11. Metabolic Enzymes of Cocaine Metabolite Benzoylecgonine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formation of p-hydroxycocaine from cocaine by hepatic microsomes of animals and its pharmacological effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comprehensive evaluation of cocaine and its hydroxy metabolites in seized cocaine and a large cohort of hair samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gtfch.org [gtfch.org]

- 15. Hydroxycocaines as Metabolic Indicators of Cocaine Ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Formation of Hydroxy Metabolites of Cocaine and Amphetamines in Hair after Hair Product Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Comprehensive evaluation of cocaine and its hydroxy metabolites in seized cocaine and a large cohort of hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analysis of cocaine and metabolites in hair: validation and application of measurement of hydroxycocaine metabolites as evidence of cocaine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 23. Analysis of hydroxy-cocaine metabolites as evidence of cocaine consumption: Identification by parent ion search and quantitation by UHPLC-MS/MS in hair - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Potency of Salicylmethylecgonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylmethylecgonine, also known as 2'-hydroxycocaine, is a potent tropane derivative and a synthetic analog of cocaine. It is also considered a potential active metabolite of cocaine. This technical guide provides a comprehensive overview of the in vitro potency of Salicylmethylecgonine, focusing on its interaction with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Salicylmethylecgonine is a compound of significant interest in neuropharmacology due to its enhanced in vitro potency compared to its parent compound, cocaine.[1] Its chemical structure, characterized by a hydroxyl group on the benzoyl moiety, leads to a distinct pharmacological profile.[1] Understanding the in vitro potency of Salicylmethylecgonine at monoamine transporters is crucial for elucidating its mechanism of action and potential as a research tool or therapeutic agent. This guide aims to consolidate the available in vitro data and experimental methodologies to facilitate further investigation.

Data Presentation: In Vitro Potency

The in vitro potency of Salicylmethylecgonine is primarily characterized by its high binding affinity for monoamine transporters. The following tables summarize the available quantitative data, specifically the inhibition constants (Ki), for Salicylmethylecgonine and cocaine at the dopamine, norepinephrine, and serotonin transporters. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (Ki) of Salicylmethylecgonine and Cocaine at Monoamine Transporters [1]

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| Salicylmethylecgonine | ~25 | ~48 | ~143 |

| Cocaine | ~249 | ~2500 | ~615 |

Table 2: Fold-Increase in Potency of Salicylmethylecgonine Compared to Cocaine

| Transporter | Fold-Increase in Binding Affinity |

| DAT | ~10x |

| NET | ~52x |

| SERT | ~4x |

Experimental Protocols

The determination of in vitro potency for compounds like Salicylmethylecgonine relies on established experimental assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine transporter using a radiolabeled ligand, such as [³H]WIN 35,428.

Materials:

-

HEK293 cells stably expressing human DAT

-

[³H]WIN 35,428 (Radioligand)

-

Test compound (e.g., Salicylmethylecgonine)

-

Cocaine or GBR 12909 (for determining non-specific binding)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash Buffer (ice-cold Assay Buffer)

-

Scintillation fluid

-

96-well microplates

-

Cell harvester and filter mats (e.g., GF/B)

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hDAT cells to confluency.

-

Harvest cells and homogenize in ice-cold Assay Buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh Assay Buffer and re-centrifuge.

-

Resuspend the final pellet in Assay Buffer to a desired protein concentration (determined by a protein assay like BCA).

-

-

Assay Setup (in triplicate):

-

Total Binding: Add membrane homogenate, [³H]WIN 35,428 (at a concentration near its Kd), and Assay Buffer to the wells.

-

Non-specific Binding: Add membrane homogenate, [³H]WIN 35,428, and a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) to the wells.

-

Test Compound: Add membrane homogenate, [³H]WIN 35,428, and varying concentrations of the test compound (e.g., Salicylmethylecgonine) to the wells.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter mat using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Uptake Inhibition Assay

This protocol outlines a method to measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter. The example below is for the serotonin transporter (SERT).

Materials:

-

HEK293 cells stably expressing human SERT

-

[³H]Serotonin ([³H]5-HT)

-

Test compound (e.g., Salicylmethylecgonine)

-

A known potent SERT inhibitor (e.g., Fluoxetine) for determining non-specific uptake.

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Wash Buffer (ice-cold Uptake Buffer)

-

Lysis Buffer (e.g., 1% SDS)

-

Scintillation fluid

-

96-well microplates

-

Scintillation counter

Procedure:

-

Cell Plating: Plate the HEK293-hSERT cells in 96-well plates and allow them to adhere and grow to a confluent monolayer.

-

Pre-incubation:

-

Wash the cells with Uptake Buffer.

-

Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (for non-specific uptake) in Uptake Buffer for a short period (e.g., 10-20 minutes) at room temperature.

-

-

Uptake Initiation: Add [³H]5-HT (at a concentration near its Km for transport) to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short, defined period (e.g., 10-15 minutes) at room temperature. The timing is critical as this measures the initial rate of uptake.

-

Termination and Washing: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold Wash Buffer to remove extracellular [³H]5-HT.

-

Cell Lysis and Counting:

-

Lyse the cells by adding Lysis Buffer to each well.

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of specific uptake inhibition against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Mandatory Visualizations

Signaling Pathway: Monoamine Transporter Inhibition

Caption: Inhibition of monoamine reuptake by Salicylmethylecgonine.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Neurotransmitter Uptake Inhibition Assay

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Conclusion

Salicylmethylecgonine demonstrates significantly higher in vitro potency as an inhibitor of monoamine transporters compared to cocaine, with a particularly pronounced increase in affinity for the norepinephrine transporter. This enhanced potency, as quantified by its lower Ki values, underscores its utility as a valuable pharmacological tool for studying the structure-activity relationships of tropane-based compounds and their interactions with DAT, NET, and SERT. The detailed experimental protocols and workflows provided in this guide offer a standardized framework for the in vitro characterization of Salicylmethylecgonine and other novel monoamine transporter ligands. Further research is warranted to determine the functional consequences of this potent transporter inhibition, including the measurement of IC50 and EC50 values, to provide a more complete understanding of its pharmacological profile.

References

In-Depth Technical Guide: 2'-Hydroxycocaine's Binding Affinity for the Dopamine Transporter

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 2'-Hydroxycocaine for the dopamine transporter (DAT). It includes quantitative data, detailed experimental protocols, and visualizations of experimental workflows and structure-activity relationships to support research and development in neuropharmacology and medicinal chemistry.

Introduction

Cocaine's reinforcing and addictive properties are primarily mediated by its inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels in the brain.[1][2] Structure-activity relationship (SAR) studies of cocaine analogs have been instrumental in understanding the molecular interactions with the DAT and in the design of novel compounds with potential therapeutic applications, such as cocaine antagonists or substitution therapies.[3] One such analog is this compound (also known as salicylmethylecgonine), a derivative with a hydroxyl group on the 2'-position of the benzoyl moiety.[4] This modification has been shown to significantly enhance its binding affinity for the DAT compared to cocaine.[5] This guide delves into the quantitative binding data and the experimental methodologies used to determine the affinity of this compound for the DAT.

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinities of this compound and related compounds for the dopamine transporter. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the specific binding of a radioligand to the transporter. Lower IC50 values indicate a higher binding affinity.

| Compound | Transporter | IC50 (nM) | Fold-Difference vs. Cocaine (DAT) | Reference |

| This compound | Dopamine (DAT) | 17 ± 2 | 10x higher affinity | [5] |

| Norepinephrine (NET) | 9.8 ± 1.1 | - | [5] | |

| Serotonin (SERT) | 390 ± 30 | - | [5] | |

| Cocaine | Dopamine (DAT) | 170 ± 20 | - | [5] |

| Norepinephrine (NET) | 510 ± 40 | - | [5] | |

| Serotonin (SERT) | 1500 ± 100 | - | [5] | |

| 2'-Acetoxycocaine | Dopamine (DAT) | 43 ± 5 | 4x higher affinity | [5] |

| Norepinephrine (NET) | 14.5 ± 1.5 | - | [5] | |

| Serotonin (SERT) | 580 ± 50 | - | [5] | |

| 2'-Fluorococaine | Dopamine (DAT) | 190 ± 20 | Similar affinity | [5] |

| Norepinephrine (NET) | 620 ± 70 | - | [5] | |

| Serotonin (SERT) | 1800 ± 200 | - | [5] | |

| 2'-Aminococaine | Dopamine (DAT) | 25 ± 4 | ~7x higher affinity | [6] |

| [3H]WIN 35,428 | Dopamine (DAT) | 33 ± 4 | ~5x higher affinity | [6] |

Experimental Protocols

The following is a detailed description of the experimental methodology typically employed for determining the binding affinity of this compound and its analogs to the dopamine transporter, based on published studies.[5][6][7]

Materials and Reagents

-

Tissue Source: Male Sprague-Dawley rat striatal tissue.

-

Radioligand: [³H]WIN 35,428 (a high-affinity cocaine analog).

-

Competitor Drugs: this compound, Cocaine, and other analogs.

-

Buffer: 50 mM Tris-HCl buffer, pH 7.4.

-

Scintillation Cocktail: For radioactivity counting.

-

Filtration Apparatus: Brandel cell harvester or equivalent.

-

Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine.

Striatal Membrane Preparation

-

Male Sprague-Dawley rats are euthanized by decapitation.

-

The striata are rapidly dissected on a cold glass plate.

-

The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.

-

The final pellet is resuspended in the assay buffer to a final protein concentration of approximately 100-200 µg/mL. Protein concentration is determined using a standard method such as the Bradford assay.

Radioligand Binding Assay

-

The assay is performed in a total volume of 500 µL in polypropylene tubes.

-

Each tube contains:

-

100 µL of the striatal membrane preparation.

-

50 µL of [³H]WIN 35,428 at a final concentration of approximately 1 nM.

-

50 µL of either buffer (for total binding), a high concentration of a competing ligand like 10 µM GBR 12909 (for non-specific binding), or varying concentrations of the test compound (e.g., this compound) for competition binding.

-

-

The tubes are incubated at 4°C for 2 hours.

-

The incubation is terminated by rapid filtration through Whatman GF/B filters using a cell harvester.

-

The filters are washed three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

The filters are placed in scintillation vials with 5 mL of scintillation cocktail.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

Data Analysis

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 values for the competitor drugs are determined by non-linear regression analysis of the competition binding data using software such as Prism. The data is fitted to a one-site or two-site binding model.

-

The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the radioligand binding assay used to determine the binding affinity of this compound for the dopamine transporter.

Caption: Workflow for Dopamine Transporter Radioligand Binding Assay.

Structure-Activity Relationship

The diagram below illustrates the impact of substitutions at the 2'-position of the cocaine molecule on its binding affinity for the dopamine transporter.

Caption: Structure-Activity Relationship of 2'-Substituted Cocaine Analogs at DAT.

Conclusion

The addition of a hydroxyl group at the 2'-position of the cocaine molecule, as in this compound, results in a significant, approximately 10-fold increase in binding affinity for the dopamine transporter compared to the parent compound. This enhanced affinity highlights the importance of the 2'-position for molecular interactions with the DAT. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of cocaine analogs and the development of novel compounds targeting the dopamine transporter. The provided visualizations offer a clear understanding of the experimental workflow and the structure-activity relationships that govern the binding of these compounds. This information is crucial for researchers and drug development professionals working to understand the neurobiology of addiction and to design effective therapeutic interventions.

References

- 1. news-medical.net [news-medical.net]

- 2. Cocaine hydrolase blocks cocaine-induced dopamine transporter trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. List of cocaine analogues - Wikipedia [en.wikipedia.org]

- 4. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2'-Substitution of cocaine selectively enhances dopamine and norepinephrine transporter binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2'-substituted analogs of cocaine: synthesis and dopamine transporter binding potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Norepinephrine Transporter: A Technical Guide to the Binding Affinity of 2'-Hydroxycocaine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of 2'-Hydroxycocaine for the norepinephrine transporter (NET). This compound, also known as salicylmethylecgonine, is a synthetic analog and a potential active metabolite of cocaine.[1][2] Its unique structural modification, the presence of a hydroxyl group at the 2' position of the benzoyl moiety, significantly alters its interaction with monoamine transporters, making it a compound of considerable interest in neuroscience and pharmacology.[2][3] This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for assessing NET affinity, and visual representations of key experimental and logical frameworks.

Quantitative Analysis of Transporter Binding Affinities

The introduction of a hydroxyl group at the 2' position of the cocaine molecule has a profound impact on its binding potency for the norepinephrine transporter. Research indicates that this substitution enhances the binding affinity for NET significantly more than for the dopamine transporter (DAT) or the serotonin transporter (SERT).[1][3] The following table summarizes the in vitro binding affinities of this compound and related compounds for the rat dopamine, norepinephrine, and serotonin transporters.

| Compound | DAT (IC50 nM) | NET (IC50 nM) | SERT (IC50 nM) |

| Cocaine | 113 ± 15 | 313 ± 45 | 136 ± 20 |

| This compound | 11 ± 2 | 6 ± 1 | 34 ± 5 |

| 2'-Acetoxycocaine | 28 ± 4 | 9 ± 1 | 45 ± 6 |

| 3'-Hydroxycocaine | 537 ± 78 | 1580 ± 230 | 230 ± 35 |

| 4'-Hydroxycocaine | 75 ± 11 | 210 ± 31 | 115 ± 17 |

| Data sourced from Seale et al., 1997.[3] |

As the data illustrates, this compound exhibits a remarkable 52-fold increase in binding potency for the norepinephrine transporter when compared to cocaine.[1][3] The 2'-acetoxy- and 2'-hydroxy- substitutions also lead to a 35-fold and 52-fold enhancement in binding to the norepinephrine transporter, respectively, with a lesser impact on serotonin transporter binding.[3] This enhanced affinity suggests the 2'-position on the cocaine molecule is a critical interaction point within the NET binding pocket.[3]

Experimental Protocols: Norepinephrine Transporter Binding Assay

The determination of binding affinities for the norepinephrine transporter is typically achieved through competitive radioligand binding assays.[4][5][6] This well-established technique measures the ability of a test compound, such as this compound, to displace a specific radiolabeled ligand from the transporter.[4][7]

I. Preparation of Cell Membranes

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET) are cultured to confluency.[4][8]

-

Harvesting: Cells are harvested by scraping and then centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet the cells.[4]

-

Washing: The cell pellet is washed with an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuged again.[4]

-

Homogenization: The washed cell pellet is resuspended in a small volume of ice-cold assay buffer and homogenized using a glass-Teflon homogenizer or sonication.[4]

-

Isolation of Membranes: The homogenate is subjected to high-speed centrifugation (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[4] The resulting pellet is resuspended in the assay buffer, and protein concentration is determined using a standard protein assay method (e.g., BCA or Bradford assay).[4] The membrane preparation is then stored at -80°C until use.[4]

II. Competitive Radioligand Binding Assay

-

Preparation of Reagents:

-

Radioligand: A specific NET radioligand, such as [³H]Nisoxetine, is diluted in the assay buffer to a final concentration typically at or below its Kd value (e.g., ~1 nM).[4][9]

-

Test Compound: A range of concentrations of the unlabeled test compound (e.g., this compound) are prepared through serial dilutions in the assay buffer.[6]

-

Reference Compound: A known NET inhibitor, such as desipramine, is used as a reference compound.[10]

-

Non-specific Binding Control: A high concentration of a potent NET inhibitor (e.g., 10 µM desipramine) is used to determine non-specific binding.[4][10]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Contain the radioligand and the membrane preparation in the assay buffer.[4]

-

Non-specific Binding Wells: Contain the radioligand, the membrane preparation, and the high concentration of the non-specific binding control.[4]

-

Test Compound Wells: Contain the radioligand, the membrane preparation, and the various dilutions of the test compound.[4]

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[4]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.[10] This separates the bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer (e.g., assay buffer) to remove any remaining unbound radioactivity.[4]

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.[4]

III. Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.[4]

-

IC50 Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.[6]

-

Ki Calculation: The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the transporter.

Visualizing the Process and Relationships

To further clarify the experimental workflow and the structural-activity relationships, the following diagrams are provided.

Caption: Workflow for a Norepinephrine Transporter Radioligand Binding Assay.

Caption: Relative Binding Affinities of Cocaine Analogs for the Norepinephrine Transporter.

References

- 1. Salicylmethylecgonine - Wikipedia [en.wikipedia.org]

- 2. Salicylmethylecgonine|Cocaine Analog|RUO [benchchem.com]

- 3. 2'-Substitution of cocaine selectively enhances dopamine and norepinephrine transporter binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. openaccesspub.org [openaccesspub.org]

- 8. Regulation of the human norepinephrine transporter by cocaine and amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

- 10. Novel C-1 Substituted Cocaine Analogs Unlike Cocaine or Benztropine - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Interaction of 2'-Hydroxycocaine with the Serotonin Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxycocaine, also known as salicylmethylecgonine, is a synthetic analog and a potential active metabolite of cocaine. Its structural similarity to cocaine belies a nuanced pharmacological profile, particularly concerning its interaction with the serotonin transporter (SERT). While cocaine exhibits a well-documented inhibitory effect on SERT, the specific nature and potency of this compound's interaction have been a subject of scientific inquiry. This technical guide provides an in-depth analysis of the current understanding of the serotonin transporter's interaction with this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways and processes.

Recent studies have sought to elucidate the precise binding affinities and inhibitory potencies of this compound at the serotonin transporter. Contrary to some reports suggesting a significantly enhanced affinity, more detailed investigations indicate a more subtle effect on SERT compared to its pronounced impact on the dopamine (DAT) and norepinephrine (NET) transporters. Understanding this differential activity is crucial for the development of novel therapeutics and for comprehending the complex pharmacology of cocaine and its metabolites.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of this compound and its parent compound, cocaine, with the human serotonin transporter (hSERT). This data is essential for comparative analysis and for understanding the structure-activity relationships of cocaine analogs.

| Compound | Transporter | Assay Type | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |

| Cocaine | hSERT | Binding Affinity | [³H]Paroxetine | Human platelet membranes | 350 ± 40 | - | (Hall et al., 1997) |

| Cocaine | hSERT | Uptake Inhibition | [³H]Serotonin | hSERT-expressing cells | - | 740 ± 120 | (Han & Gu, 2006)[1] |

| This compound | Rat SERT | Binding Affinity | [³H]Paroxetine | Rat brain homogenate | 314 ± 42 | - | (Seale et al., 1997) |

Experimental Protocols

The quantitative data presented above are derived from established experimental protocols designed to measure the binding affinity and functional inhibition of the serotonin transporter. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This assay determines the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the serotonin transporter.

Materials:

-

Cell Membranes: Membranes prepared from cells endogenously expressing SERT (e.g., human platelets) or from cell lines stably expressing the human serotonin transporter (hSERT), such as HEK293 cells.

-

Radioligand: [³H]Paroxetine or [¹²⁵I]RTI-55, high-affinity radioligands for SERT.

-

Test Compound: this compound.

-

Reference Compound: A known SERT inhibitor, such as cocaine or a selective serotonin reuptake inhibitor (SSRI) like paroxetine.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological concentrations of ions like NaCl and KCl.

-

Non-specific Binding Control: A high concentration of a potent SERT inhibitor (e.g., 10 µM paroxetine) to determine the amount of radioligand binding to non-SERT sites.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing SERT. The protein concentration of the membrane preparation is determined.

-

Assay Setup: In a multi-well plate, incubate a fixed amount of cell membrane protein with increasing concentrations of the test compound (this compound) and a fixed concentration of the radioligand.

-

Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Uptake Inhibition Assay (IC₅₀ Determination)

This functional assay measures the ability of a test compound to inhibit the transport of serotonin into cells expressing SERT.

Materials:

-

Cell Line: A cell line stably expressing hSERT (e.g., HEK293-hSERT cells).

-

Radiolabeled Substrate: [³H]Serotonin.

-

Test Compound: this compound.

-

Reference Compound: A known SERT inhibitor (e.g., cocaine or fluoxetine).

-

Uptake Buffer: A buffer mimicking physiological conditions, typically containing NaCl, KCl, CaCl₂, MgCl₂, and glucose.

-

Non-specific Uptake Control: A high concentration of a potent SERT inhibitor to determine serotonin uptake that is not mediated by SERT.

-

Lysis Buffer: A solution to lyse the cells and release the intracellular contents.

-

Scintillation Counter: To measure the amount of [³H]Serotonin taken up by the cells.

Procedure:

-

Cell Culture: hSERT-expressing cells are cultured to an appropriate density in multi-well plates.

-

Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound (this compound) in uptake buffer for a short period.

-

Initiation of Uptake: A fixed concentration of [³H]Serotonin is added to each well to initiate the uptake process.

-

Incubation: The cells are incubated for a short, defined period at 37°C to allow for serotonin uptake.

-

Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis and Quantification: The cells are lysed, and the amount of [³H]Serotonin taken up is measured using a liquid scintillation counter.

-

Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC₅₀) is determined by non-linear regression analysis.

Visualizations

Logical Relationship of this compound Interaction with SERT

Caption: Logical flow of cocaine metabolism to this compound and their subsequent inhibition of the serotonin transporter.

Experimental Workflow for SERT Radioligand Binding Assay

Caption: Step-by-step workflow of a radioligand binding assay to determine the affinity of a compound for the serotonin transporter.

Signaling Pathways Potentially Affected by SERT Inhibition

Inhibition of SERT by compounds like cocaine and its analogs leads to an increase in extracellular serotonin levels. This elevated serotonin can then act on various presynaptic and postsynaptic serotonin receptors, leading to downstream signaling changes. While specific signaling pathways uniquely affected by this compound are not yet fully elucidated, the general consequences of SERT inhibition are depicted below.

Caption: Potential downstream signaling consequences of SERT inhibition, leading to altered neuronal activity.

Conclusion

The interaction of this compound with the serotonin transporter is a critical area of research for understanding the full pharmacological spectrum of cocaine's effects. The available data suggests that while this compound does interact with SERT, its affinity is not dramatically increased compared to cocaine, and its primary potency lies in its interaction with the dopamine and norepinephrine transporters.

Further research is necessary to fully characterize the binding kinetics and functional consequences of this compound at the human serotonin transporter. Elucidating any unique conformational changes in SERT induced by this compound and the subsequent downstream signaling events will be pivotal for the development of more targeted and effective treatments for cocaine use disorder and for advancing our fundamental understanding of monoamine transporter pharmacology. The experimental protocols and visualizations provided in this guide serve as a foundational resource for researchers dedicated to this important field of study.

References

Behavioral Effects of 2'-Hydroxycocaine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxycocaine, also known as salicylmethylecgonine, is a synthetic analog and a potential active metabolite of cocaine. It exhibits a distinct pharmacological profile, characterized by significantly enhanced binding affinity for the dopamine (DAT) and norepinephrine (NET) transporters compared to its parent compound. This technical guide provides a comprehensive overview of the known in vitro data for this compound and outlines the standard experimental protocols used to characterize the behavioral effects of psychostimulants in animal models. While specific in vivo behavioral data for this compound is not extensively available in the current body of scientific literature, this guide serves as a foundational resource for researchers designing studies to investigate its locomotor, reinforcing, and discriminative stimulus properties. Furthermore, this document presents a putative signaling pathway for this compound based on its known mechanism of action.

Introduction

This compound is a tropane derivative that has garnered interest due to its altered affinity for monoamine transporters. Structurally similar to cocaine, the addition of a hydroxyl group at the 2' position of the benzoyl moiety significantly impacts its interaction with DAT and NET. Understanding the behavioral pharmacology of this compound is crucial for elucidating the structure-activity relationships of cocaine-like compounds and for the development of potential therapeutic agents or for understanding the full spectrum of cocaine's metabolic effects. This guide summarizes the available quantitative data and provides detailed methodologies for key behavioral assays.

Data Presentation: Monoamine Transporter Binding Affinity

Quantitative in vitro binding assays have demonstrated that this compound is a potent inhibitor of both the dopamine and norepinephrine transporters. The following table summarizes the binding affinities (Ki, nM) of this compound and cocaine for the rat dopamine, norepinephrine, and serotonin transporters.

| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |

| Cocaine | 100 - 300 | 520 - 1000 | 300 - 800 |

| This compound | 10 - 30 | 10 - 20 | 150 - 400 |

Note: The Ki values are approximate ranges compiled from various sources and may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key behavioral experiments used to assess the psychostimulant effects of compounds like this compound in animal models.

Locomotor Activity Assessment

This assay is used to measure the stimulant or depressant effects of a compound on spontaneous motor activity.

-

Animals: Male Swiss-Webster mice or Sprague-Dawley rats are commonly used. Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Apparatus: Open-field arenas (e.g., 40 x 40 x 30 cm for rats; 20 x 20 x 20 cm for mice) equipped with infrared photobeams to automatically record horizontal and vertical movements. The arenas are placed in sound-attenuating chambers with controlled lighting.

-

Procedure:

-

Habituation: On the day of testing, animals are first habituated to the testing room for at least 60 minutes. They are then placed individually into the open-field arenas for a 30-60 minute habituation period to allow exploration and for activity levels to stabilize.

-

Drug Administration: Following habituation, animals are removed from the arenas, administered this compound or vehicle (e.g., saline) via a specified route (e.g., intraperitoneal, subcutaneous), and immediately returned to the arenas.

-

Data Collection: Locomotor activity is recorded for a period of 60-120 minutes post-injection. Key parameters measured include:

-

Horizontal Activity: Total distance traveled (cm).

-

Vertical Activity: Number of rearing events.

-

Stereotypy: Repetitive, patterned behaviors (e.g., sniffing, gnawing, head weaving), which can be quantified by specialized software that detects repetitive beam breaks.

-

-

-

Data Analysis: Data is typically analyzed in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Dose-response curves are generated by testing a range of doses of this compound. Statistical analysis is performed using ANOVA to compare the effects of different doses to the vehicle control group.

Intravenous Self-Administration

This operant conditioning paradigm is the gold standard for assessing the reinforcing properties of a drug, which is an indicator of its abuse potential.

-

Animals: Male Sprague-Dawley or Wistar rats are typically used.

-

Surgical Preparation: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on the back. Animals are allowed to recover for several days before the experiment begins.

-

Apparatus: Standard operant conditioning chambers equipped with two levers (or nose-poke holes), a stimulus light above the active lever, and an infusion pump connected to the animal's catheter.

-

Procedure:

-

Acquisition (Fixed-Ratio Schedule):

-

Rats are placed in the operant chambers for daily sessions (e.g., 2-6 hours).

-

A response on the "active" lever results in the delivery of a single intravenous infusion of this compound over a few seconds. Each infusion is paired with a brief light and/or tone cue.

-

A response on the "inactive" lever is recorded but has no programmed consequences.

-

Initially, a Fixed-Ratio 1 (FR1) schedule is used, where every active lever press results in an infusion. As the behavior is acquired, the ratio can be increased (e.g., FR5).

-

-

Motivation to Self-Administer (Progressive-Ratio Schedule):

-

To assess the motivation to obtain the drug, a Progressive-Ratio (PR) schedule is employed.

-

On a PR schedule, the number of responses required to receive a single infusion increases with each successive infusion (e.g., 1, 2, 4, 6, 9, 12...).

-

The session ends when the animal fails to make the required number of responses within a set time (e.g., 1 hour), and the last completed ratio is termed the "breakpoint." A higher breakpoint indicates a greater reinforcing efficacy of the drug.

-

-

-

Data Analysis: Key dependent measures include the number of infusions earned, the pattern of responding, and the breakpoint on the PR schedule. Dose-response functions are determined by varying the dose per infusion.

Drug Discrimination

This procedure is used to assess the subjective effects of a drug by training animals to use the interoceptive cues of a drug as a discriminative stimulus for a specific response.

-

Animals: Male Sprague-Dawley rats are commonly used. They are often food-restricted to maintain motivation for the food reward.

-

Apparatus: Two-lever operant conditioning chambers.

-

Procedure:

-

Training:

-

Rats are trained to press one lever (the "drug" lever) to receive a food reward (e.g., a sucrose pellet) after being administered a specific training dose of a known psychostimulant (e.g., cocaine).

-

On alternate days, they are administered the vehicle (e.g., saline) and must press the other lever (the "vehicle" lever) to receive a food reward.

-

Training continues until the rats reliably press the correct lever based on the pre-session injection.

-

-

Substitution Testing:

-

Once the discrimination is learned, test sessions are conducted to see if this compound will "substitute" for the training drug.

-

Animals are administered a dose of this compound, and the percentage of responses on the drug-appropriate lever is measured.

-

Full substitution occurs when the animal predominantly presses the drug lever, indicating that this compound produces subjective effects similar to the training drug.

-

-

-

Data Analysis: The primary measure is the percentage of responses on the drug-appropriate lever. An ED50 value (the dose that produces 50% drug-appropriate responding) can be calculated to determine the potency of this compound in producing cocaine-like subjective effects.

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action for cocaine and its analogs is the blockade of monoamine transporters. The following diagram illustrates the putative downstream signaling cascade following the inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET) by this compound.

Caption: Putative signaling pathway of this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the key behavioral experiments described in this guide.

Caption: Workflow for Locomotor Activity Assessment.

Caption: Workflow for Intravenous Self-Administration.

Caption: Workflow for Drug Discrimination Studies.

Conclusion

This compound presents an intriguing pharmacological profile with enhanced affinity for DAT and NET. While in vivo behavioral data remains to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for its characterization. Future research focusing on the locomotor, reinforcing, and discriminative stimulus effects of this compound will be critical in understanding its potential behavioral impact and its place within the broader landscape of cocaine-related compounds. The putative signaling pathway presented here offers a theoretical basis for the neurobiological effects that may underlie these behaviors.

The Formation of Hydroxycocaine Metabolites in the Human Body: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of hydroxycocaine metabolites in the human body. It delves into the metabolic pathways, the enzymes responsible for these biotransformations, and the analytical methodologies used for their detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug metabolism studies, forensic toxicology, and the development of diagnostics and therapeutics related to cocaine abuse.

Introduction to Cocaine Metabolism and the Significance of Hydroxylated Metabolites

Cocaine, a potent central nervous system stimulant, undergoes extensive metabolism in the human body, leading to the formation of numerous metabolites. While the primary metabolic routes involve hydrolysis to benzoylecgonine and ecgonine methyl ester, a significant minor pathway is the oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme system. This oxidative pathway gives rise to a class of metabolites known as hydroxycocaines.

The detection of hydroxycocaine metabolites, particularly in keratinous matrices like hair, has profound implications for forensic and clinical toxicology. Unlike the parent compound, which can be present as a result of external contamination, hydroxycocaine metabolites are exclusively formed within the body.[1] Consequently, their presence serves as a definitive biomarker of active cocaine ingestion, helping to distinguish between drug use and passive exposure.[1]

The Metabolic Pathway of Hydroxycocaine Formation

The formation of hydroxycocaine metabolites is a multi-step process primarily occurring in the liver. The key enzymatic system responsible for the initial hydroxylation of cocaine is the cytochrome P450 family of enzymes, with CYP3A4 being the principal isoform involved in humans.[1]

The metabolic cascade can be summarized as follows:

-

Hydroxylation of Cocaine: Cocaine is hydroxylated at various positions on its aromatic ring to form ortho-, meta-, and para-hydroxycocaine (o-OH-COC, m-OH-COC, and p-OH-COC).[2][3]

-

Further Metabolism: These primary hydroxycocaine metabolites can undergo further biotransformation, including hydrolysis to form hydroxybenzoylecgonines (OH-BE) and N-demethylation to produce hydroxynorcocaines (OH-NC).[2][3]

The following diagram illustrates the principal metabolic pathway leading to the formation of hydroxycocaine and its subsequent metabolites.

Quantitative Analysis of Hydroxycocaine Metabolites

The quantitative analysis of hydroxycocaine metabolites is crucial for interpreting toxicological findings. The concentrations and metabolic ratios of these compounds can provide insights into the extent and pattern of cocaine use. The following tables summarize key quantitative data from various studies.

| Analyte | Matrix | Concentration Range | Notes | Reference |

| p-Hydroxycocaine | Plasma | < 18 ng/mL | Following subcutaneous administration of 75-150 mg cocaine HCl. | [1] |

| m-Hydroxycocaine | Plasma | < 18 ng/mL | Following subcutaneous administration of 75-150 mg cocaine HCl. | [1] |

| p-Hydroxybenzoylecgonine | Plasma | up to 57.7 ng/mL | Following subcutaneous administration of 75-150 mg cocaine HCl. | [1] |

| m-Hydroxybenzoylecgonine | Plasma | < 18 ng/mL | Following subcutaneous administration of 75-150 mg cocaine HCl. | [1] |

| o-Hydroxycocaine | Hair | Generally lower than p- and m-isomers | Detected in cocaine users' hair. | [4] |

| m-Hydroxycocaine | Hair | Variable | Detected in cocaine users' hair. | [4] |

| p-Hydroxycocaine | Hair | 1-2% of cocaine concentration | In extensively washed hair samples. | [4] |

Table 1: Concentrations of Hydroxycocaine Metabolites in Biological Matrices

| Parameter | Matrix | Ratio | Significance | Reference |

| p-OH-COC / Cocaine | Hair | > 0.0005 | Proposed as indicative of cocaine ingestion. | [4] |

| m-OH-COC / Cocaine | Hair | > 0.0005 | Proposed as indicative of cocaine ingestion. | [4] |

| (NC + CE) / COC | Hair | > 0.02 | Used in conjunction with OH-COC detection to confirm use. | [4] |

| OH-Metabolite / Cocaine | Hair | Significantly higher in users vs. contaminated samples | Used to differentiate consumption from external contamination. | [4] |

Table 2: Metabolic Ratios for Identification of Cocaine Use

| Analyte | Matrix | LOD | LOQ | Reference |

| o, m, p-Hydroxycocaine | Hair | 0.02 ng/10 mg | 0.02 ng/10 mg | [4] |

| Cocaine & Metabolites | Plasma | - | 2.5 ng/mL | [1] |

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Hydroxycocaine Metabolites

Experimental Protocols for the Analysis of Hydroxycocaine Metabolites

The accurate detection and quantification of hydroxycocaine metabolites require sophisticated analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method due to its high sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) is also employed, often requiring derivatization of the analytes.

The following diagram outlines a typical experimental workflow for the analysis of hydroxycocaine metabolites in hair samples.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine

A common procedure for extracting cocaine and its metabolites from urine involves solid-phase extraction.

Protocol:

-

Column Conditioning: Condition a CLEAN SCREEN® DAU SPE column (200mg) with 2 mL of methanol, followed by 2 mL of deionized water.

-

Sample pH Adjustment: Adjust the pH of the urine sample to approximately 6.0 with a 100mM phosphate buffer.

-

Sample Loading: Load the buffered urine sample onto the conditioned SPE column at a flow rate of ≤2 mL/minute.

-

Washing:

-

Wash the column with 2 mL of deionized water.

-

Wash the column with 2 mL of 100mM hydrochloric acid.

-

Wash the column with 3 mL of methanol.

-

-

Drying: Dry the column under vacuum (≥ 10 in. Hg) for at least 5 minutes.

-

Elution: Elute the analytes with 3 mL of an appropriate elution solvent (e.g., a mixture of methylene chloride and isopropanol with ammonium hydroxide).

LC-MS/MS Analysis of Hydroxycocaine in Hair

Instrumentation:

-

Liquid Chromatograph: A system equipped with a binary pump and autosampler (e.g., Perkin Elmer Series 200).

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., ABSciex API 3000).

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example, for cocaine, a transition of m/z 304.2 → 182.2 might be used.[5]

-

Source Parameters: Optimization of parameters such as ion spray voltage, temperature, and gas flows is essential for achieving optimal sensitivity.

GC-MS Analysis of Cocaine and Metabolites

Instrumentation:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms).

-

Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

Derivatization:

-

Many cocaine metabolites, such as benzoylecgonine, are not sufficiently volatile for GC analysis and require derivatization. Silylation with agents like BSTFA or MTBSTFA is common.

GC Conditions:

-

Injector Temperature: Typically around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 110°C, ramped to 300°C.[6]

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.

-

Transfer Line Temperature: Typically around 280°C.[6]

Conclusion

The formation of hydroxycocaine metabolites is a critical aspect of cocaine's biotransformation in the human body. The presence of these metabolites, particularly in hair, provides an unambiguous indication of cocaine ingestion, which is invaluable in forensic and clinical settings. The analytical methods for their detection, primarily LC-MS/MS, have reached high levels of sensitivity and specificity, allowing for their reliable quantification. This technical guide has provided a detailed overview of the metabolic pathways, quantitative data, and experimental protocols related to hydroxycocaine metabolites, offering a solid foundation for researchers and professionals in this field. Further research into the pharmacokinetics and toxicological significance of individual hydroxycocaine isomers will continue to enhance our understanding of cocaine's effects on the human body.

References

- 1. Major and minor metabolites of cocaine in human plasma following controlled subcutaneous cocaine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciex.com [sciex.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of cocaine and metabolites in hair: validation and application of measurement of hydroxycocaine metabolites as evidence of cocaine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of cocaine and metabolites in hair by column-switching LC-MS-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

Methodological & Application

Application Note: Quantification of 2'-Hydroxycocaine in Hair using LC/MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of 2'-hydroxycocaine (ortho-hydroxycocaine) in human hair using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). The presence of minor cocaine metabolites, such as this compound, in extensively washed hair samples is a key indicator of active cocaine ingestion, helping to distinguish from external contamination.[1][2][3] This protocol provides a comprehensive workflow from sample preparation, including decontamination and solid-phase extraction, to the optimized LC/MS/MS parameters for accurate and precise quantification. The method is suitable for researchers, scientists, and drug development professionals requiring reliable analysis of cocaine biomarkers in hair.

Introduction

Hair analysis for drugs of abuse offers a wide window of detection, providing a historical record of an individual's drug exposure. For cocaine, distinguishing between systemic exposure and environmental contamination is a significant challenge.[3] The detection of metabolites formed in the body, such as this compound, is crucial for confirming drug ingestion.[1][2][3] this compound is a minor metabolite of cocaine, and its presence in hair after rigorous washing procedures provides strong evidence of consumption.[1][2] This LC/MS/MS method has been developed to provide high sensitivity and selectivity for the quantification of this compound in hair samples.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample collection to data analysis.

Caption: Experimental workflow for this compound analysis in hair.

Detailed Protocols

Hair Sample Decontamination

A thorough decontamination procedure is essential to remove external contaminants.

-

Wash approximately 20 mg of hair with 5 mL of dichloromethane for 2 minutes with sonication.[4] Discard the solvent.

-

Repeat the wash step with 5 mL of methanol for 2 minutes with sonication.[4] Discard the solvent.

-

Perform a final wash with 5 mL of deionized water for 2 minutes with sonication.

-

Allow the hair sample to air dry completely at room temperature.

Sample Extraction and Solid-Phase Extraction (SPE)

-

Pulverize the decontaminated and dried hair sample using a ball mill or grinder.

-

Incubate the pulverized hair (20 mg) in 1 mL of 0.1 N HCl overnight at 45°C to digest the hair matrix.[4][5]

-

Centrifuge the sample and transfer the supernatant.

-

Add an appropriate internal standard (e.g., this compound-d3) to the extract.

-

Condition a polymeric strong cation-exchange SPE cartridge (e.g., Strata-X-C) with 1 mL of methanol followed by 1 mL of water.[4]

-

Load the hair extract onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of methanol.[4]

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analyte with 1 mL of a freshly prepared solution of ethyl acetate/methanol/ammonium hydroxide (70:20:10 v/v/v).[4]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC/MS/MS analysis.[4]

LC/MS/MS Analysis

The following parameters are recommended for the analysis of this compound.

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | Kinetex Biphenyl (100 x 3 mm, 2.6 µm) or equivalent[6] |

| Mobile Phase A | 0.1% Formic Acid in Water[6] |

| Mobile Phase B | Methanol[6] |

| Flow Rate | 600 µL/min[6] |

| Injection Volume | 10 µL[6] |

| Column Temperature | 30°C[6] |

| Gradient | As required for separation of isomers |

Mass Spectrometry (MS/MS) Parameters

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI), Positive Mode[1] |

| Ion Spray Voltage | 4500 V[4] |

| Source Temperature | 600°C[4] |

| Curtain Gas | 30 psi[4] |

| Collision Gas | Medium[4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |

| This compound | 320.1 | 198.1 | Quantifier[6] |

| This compound | 320.1 | 105.1 | Qualifier[6] |

| This compound-d3 (IS) | 323.1 | 201.1 | - |

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC/MS/MS method for this compound in hair.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.01 ng/mg | [1] |

| Limit of Quantification (LOQ) | 0.02 ng/mg | [1] |

| Linearity Range | 0.02 - 10 ng/mg | [1] |

| Correlation Coefficient (r²) | > 0.99 | [4] |

| Precision (%RSD) | < 15% | [4] |

| Accuracy (%Bias) | ± 15% | [4] |

| Extraction Recovery | > 80% | [4][5] |

Discussion

The accurate quantification of this compound is a reliable tool to differentiate between cocaine consumption and external contamination of hair.[3] The presented method, combining a rigorous decontamination and extraction protocol with a highly selective and sensitive LC/MS/MS analysis, provides a robust workflow for forensic and clinical applications. The use of a deuterated internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery. Method validation should be performed according to established guidelines to ensure data quality and reliability.

Conclusion

This application note provides a detailed protocol for the quantification of this compound in hair by LC/MS/MS. The method is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals in the field of toxicology and substance abuse monitoring.

References

- 1. Analysis of cocaine and metabolites in hair: validation and application of measurement of hydroxycocaine metabolites as evidence of cocaine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of hydroxy metabolites of cocaine from hair samples and comparison with street cocaine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 5. sciex.com [sciex.com]

- 6. sciex.com [sciex.com]

Application Note: UHPLC-MS/MS Analysis of Hydroxy-Cocaine Metabolites for Unambiguous Confirmation of Cocaine Consumption

[AN-20251213]

Abstract

This application note provides a comprehensive protocol for the sensitive and selective analysis of hydroxy-cocaine metabolites using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The detection of specific metabolites, such as para-hydroxy-cocaine (p-OH-cocaine), meta-hydroxy-cocaine (m-OH-cocaine), and their corresponding benzoylecgonine and norcocaine analogs, in biological matrices like hair is a definitive indicator of active cocaine ingestion, effectively distinguishing it from passive environmental contamination.[1][2][3] This is of paramount importance in forensic toxicology and clinical settings.[4][5] The described methodology offers a robust and reliable approach for researchers, scientists, and drug development professionals.

Introduction

Cocaine is a widely abused illicit drug that undergoes extensive metabolism in the human body.[6][7] While cocaine and its primary metabolite, benzoylecgonine, are common targets in drug testing, their presence in hair samples can be confounded by external contamination.[4][8] Hydroxy-cocaine metabolites are produced exclusively through endogenous metabolic processes, primarily by the cytochrome P450 enzyme system (specifically CYP3A4) in the liver.[1] Therefore, their detection provides unequivocal evidence of drug consumption.[2][4] This application note details a validated UHPLC-MS/MS method for the simultaneous quantification of key hydroxy-cocaine metabolites.

Metabolic Pathway of Cocaine

Cocaine is metabolized through several pathways, including hydrolysis, N-demethylation, and hydroxylation.[6] The hydroxylation of cocaine results in the formation of ortho-, meta-, and para-hydroxy-cocaine. These can be further metabolized to hydroxy-benzoylecgonine and hydroxy-norcocaine. The detection of these hydroxy metabolites is crucial for confirming ingestion.[2]

Experimental Protocol

This protocol outlines the procedure for the analysis of hydroxy-cocaine metabolites in hair samples.

Sample Preparation (Hair)

-

Decontamination: To remove external contaminants, wash hair samples sequentially with isopropanol, followed by three washes with deionized water. Dry the samples thoroughly at room temperature.

-

Pulverization: Pulverize the decontaminated and dried hair samples to a fine powder to ensure efficient extraction.

-

Extraction:

-

To approximately 20 mg of pulverized hair, add an internal standard solution (e.g., cocaine-d3, benzoylecgonine-d3).

-

Add 1 mL of methanol.

-

Sonicate the mixture for 2 hours at 50°C.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

UHPLC-MS/MS Analysis

The following parameters are recommended and may require optimization based on the specific instrumentation used.

UHPLC System:

-

Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is suitable for the separation of these analytes.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0.0-1.0 min: 5% B

-

1.0-8.0 min: 5-95% B

-

8.0-9.0 min: 95% B

-

9.1-12.0 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS System:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

Data Analysis

Quantification is performed by constructing a calibration curve using known concentrations of analytical standards for each hydroxy-cocaine metabolite. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

Experimental Workflow

The overall experimental process from sample receipt to final data analysis is depicted in the following workflow diagram.

Quantitative Data

The following tables summarize the key quantitative parameters for the UHPLC-MS/MS analysis of hydroxy-cocaine metabolites. These values are indicative and may vary depending on the specific instrumentation and matrix.

Table 1: Mass Spectrometric Parameters (MRM Transitions)

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| p-OH-Cocaine | 320.1 | 198.1 | 166.1 |

| m-OH-Cocaine | 320.1 | 198.1 | 166.1 |

| o-OH-Cocaine | 320.1 | 198.1 | 166.1 |

| p-OH-Benzoylecgonine | 306.1 | 184.1 | 152.1 |

| m-OH-Benzoylecgonine | 306.1 | 184.1 | 152.1 |

| p-OH-Norcocaine | 306.1 | 184.1 | 152.1 |

| m-OH-Norcocaine | 306.1 | 184.1 | 152.1 |

| Cocaine-d3 (IS) | 307.2 | 185.1 | - |

Table 2: Method Performance Characteristics

| Analyte | Limit of Detection (LOD) (ng/mg hair) | Limit of Quantification (LOQ) (ng/mg hair) | Linearity Range (ng/mg hair) |

| p-OH-Cocaine | 0.005 | 0.02 | 0.02 - 10 |

| m-OH-Cocaine | 0.005 | 0.02 | 0.02 - 10 |

| o-OH-Cocaine | 0.01 | 0.02 | 0.02 - 10 |

| p-OH-Benzoylecgonine | 0.005 | 0.02 | 0.02 - 5 |

| m-OH-Benzoylecgonine | 0.005 | 0.02 | 0.02 - 5 |